molecular formula C19H14N4OS4 B4741284 N-(4-phenyl-1,3-thiazol-2-yl)-2-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

N-(4-phenyl-1,3-thiazol-2-yl)-2-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B4741284
M. Wt: 442.6 g/mol
InChI Key: AEGDOAXMSCIEDJ-UHFFFAOYSA-N
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Description

The compound N-(4-phenyl-1,3-thiazol-2-yl)-2-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a hybrid heterocyclic molecule featuring a thiazole and a thiadiazole core linked via a sulfanyl-acetamide bridge. Its structure includes two aromatic phenyl substituents and a sulfanylidene group on the thiadiazole ring, which confers unique electronic and steric properties. This compound is synthesized through multistep reactions involving nucleophilic substitutions and cyclization, as inferred from analogous synthetic pathways for related thiadiazole derivatives . Its crystallographic characterization likely employs tools such as SHELX and ORTEP-III , which are standard for small-molecule structural determination.

Properties

IUPAC Name

2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS4/c24-16(21-17-20-15(11-26-17)13-7-3-1-4-8-13)12-27-18-22-23(19(25)28-18)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGDOAXMSCIEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN(C(=S)S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-phenyl-1,3-thiazol-2-yl)-2-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a thiadiazole moiety, which are known for their diverse biological activities. The molecular formula is C20H17N5O2S3C_{20}H_{17}N_5O_2S_3, and it has a molar mass of approximately 407.51 g/mol.

PropertyValue
Molecular FormulaC20H17N5O2S3
Molar Mass407.51 g/mol
CAS Number[To be confirmed]

The biological activities of thiazole and thiadiazole derivatives are attributed to several mechanisms:

  • Antitumor Activity : Compounds containing the 1,3,4-thiadiazole ring have shown promising antitumor effects by inhibiting RNA and DNA synthesis without affecting protein synthesis. This selective inhibition is crucial in targeting cancer cells while minimizing damage to normal cells .
  • Antimicrobial Properties : The presence of sulfur atoms in the structure enhances the interaction with biological targets such as enzymes and receptors involved in microbial resistance. Studies have demonstrated that derivatives exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi .
  • Anti-inflammatory Effects : Certain derivatives have been reported to possess anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .

Antitumor Activity

A study evaluated the cytotoxic effects of the compound on HepG2 (liver cancer) and A549 (lung cancer) cell lines. The results indicated an IC50 value of 4.37 ± 0.7 µM for HepG2 and 8.03 ± 0.5 µM for A549 cells, suggesting potent antitumor activity . The mechanism was linked to the inhibition of key kinases involved in tumorigenesis.

Antimicrobial Efficacy

In vitro studies have shown that derivatives of the compound exhibit broad-spectrum antimicrobial activity. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the specific derivative used .

Research Findings

Recent research has focused on synthesizing new derivatives based on the thiazole and thiadiazole frameworks. These studies have aimed to enhance biological activity while reducing toxicity:

  • Synthesis of New Derivatives : Various synthetic routes have been explored to modify the existing structure for improved efficacy. For example, introducing hydrazone fragments has been shown to increase antimicrobial properties significantly .
  • Biological Assays : Comprehensive biological assays have been conducted to evaluate the effectiveness of synthesized compounds against various cancer cell lines and microbial strains. The results consistently highlight the potential of these compounds as therapeutic agents .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring and a thiadiazole moiety, which are known for their biological activity. The synthesis typically involves multi-step processes that may include cyclization reactions and functional group modifications. For example, the synthesis can begin with the formation of the thiazole ring followed by the introduction of the thiadiazole group through nucleophilic substitution reactions under controlled conditions to ensure high yields and purity.

Biological Activities

Antimicrobial Properties
Research has demonstrated that compounds containing thiazole and thiadiazole rings exhibit significant antibacterial and antifungal activities. For instance, derivatives of thiazoles have been reported to show potent activity against various bacterial strains, suggesting that N-(4-phenyl-1,3-thiazol-2-yl)-2-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide may possess similar properties .

Anticancer Potential
Recent studies indicate that thiazole derivatives can inhibit cancer cell proliferation. The presence of both thiazole and thiadiazole functionalities in this compound may enhance its ability to interact with biological targets involved in cancer pathways. For example, compounds with similar structures have shown effectiveness in inducing apoptosis in cancer cells through various mechanisms .

Analgesic and Anti-inflammatory Effects
Some derivatives of thiazoles have been evaluated for their analgesic and anti-inflammatory activities. The compound's potential in these areas could be attributed to its ability to inhibit pro-inflammatory cytokines or enzymes involved in pain pathways. This suggests a promising avenue for further investigation into its therapeutic applications .

Applications in Drug Development

This compound could serve as a lead compound for developing new antimicrobial agents or anticancer drugs. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.

Case Studies

Case Study 1: Antibacterial Activity
In a study evaluating various thiazole derivatives against Staphylococcus aureus and Escherichia coli, compounds similar to N-(4-phenyl-1,3-thiazol-2-yl)-2-[...]-acetamide exhibited MIC values indicating strong antibacterial potential. The study concluded that structural modifications could further optimize activity against resistant strains .

Case Study 2: Anticancer Activity
A series of thiazole-based compounds were tested for their effects on human cancer cell lines. Results showed that certain derivatives led to significant reductions in cell viability through apoptotic pathways. This suggests that N-(4-phenyl...) could be developed into a novel anticancer agent with further structural optimization .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atoms in the thiadiazole and thioether groups serve as nucleophilic sites. Key reactions include:

  • Alkylation/Acylation :
    The sulfanyl (-S-) groups undergo nucleophilic substitution with alkyl halides or acyl chlorides. For example, reaction with chloroacetyl chloride in acetone under basic conditions (K₂CO₃) yields acetylated derivatives .

  • Thiol-Disulfide Exchange :
    The thioether linkage participates in disulfide bond formation when treated with oxidizing agents like iodine or H₂O₂, forming dimeric structures.

Reaction TypeReagents/ConditionsProductsYieldReference
AlkylationCH₃COCl, K₂CO₃, acetone, refluxAcetylated derivative72%
OxidationH₂O₂, RT, 2 hrsDisulfide dimer65%

Oxidation Reactions

The sulfur atoms in the thiadiazole and thioether moieties are susceptible to oxidation:

  • Thioether to Sulfoxide/Sulfone :
    Treatment with meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the thioether to sulfoxide (1 eq. mCPBA) or sulfone (2 eq. mCPBA) .

  • Thiadiazole Ring Oxidation :
    Strong oxidants like KMnO₄ in acidic media cleave the thiadiazole ring, producing sulfonic acid derivatives.

Oxidation StateReagentsProductApplication
SulfoxidemCPBA (1 eq.)MonosulfoxideEnhanced solubility
SulfonemCPBA (2 eq.)DisulfoneReduced toxicity
Ring cleavageKMnO₄, H₂SO₄Sulfonic acidWaste degradation

Cycloaddition and Ring-Opening Reactions

The electron-deficient thiadiazole ring participates in [3+2] cycloadditions:

  • With Nitrile Oxides :
    Forms isoxazoline-thiazole hybrids under microwave irradiation (100°C, 30 min) .

  • Ring-Opening with Amines :
    Primary amines (e.g., benzylamine) cleave the thiadiazole ring, generating thioamide intermediates .

ReactionConditionsProducts
[3+2] CycloadditionNitrile oxide, MW, 100°CIsoxazoline-thiazole hybrid
Ring-opening with R-NH₂Benzylamine, ethanol, refluxThioamide derivative

Acid/Base-Mediated Rearrangements

  • Acidic Hydrolysis :
    Prolonged exposure to HCl (6M) hydrolyzes the acetamide group, yielding carboxylic acid and 4-phenylthiazol-2-amine.

  • Base-Induced Elimination :
    In NaOH/EtOH, the thiadiazole ring undergoes deprotonation, forming a conjugated base that reacts with electrophiles (e.g., methyl iodide).

ConditionReagentsOutcome
AcidicHCl (6M), ΔCarboxylic acid + amine
BasicNaOH, CH₃IMethylated thiadiazole

Biological Interactions and Catalysis

The compound acts as a ligand for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes that enhance its antioxidant activity . These complexes exhibit unique reactivity in Fenton-like reactions, generating reactive oxygen species (ROS) .

Metal IonCoordination SiteApplication
Cu²⁺Thiazole N, thioether SCatalytic oxidation
Fe³⁺Thiadiazole S, acetamide OROS generation

Stability and Degradation Pathways

  • Photodegradation :
    UV light (254 nm) induces homolytic cleavage of S–S bonds, producing thiyl radicals.

  • Thermal Decomposition :
    Above 200°C, the compound degrades into phenyl isothiocyanate and CO₂, confirmed by TGA-DSC.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of N-substituted acetamide derivatives containing thiazole and thiadiazole moieties. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Features Physicochemical Properties Pharmacological Relevance
Target Compound Thiazole + thiadiazole with dual phenyl and sulfanylidene groups Not reported (inferred high crystallinity) Potential enzyme inhibition
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole with 4-fluorophenyl and acetyl groups Melting point: 490 K Antifungal/antibacterial activity
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole with mercapto (-SH) substituent Water content ≤0.5% Carbonic anhydrase inhibition
N-(4-phenyl-1,3-thiazol-2-yl)acetamide Thiazole with phenyl substituent Not reported Anticancer activity (analogue studies)

Key Differences and Implications

Substituent Effects :

  • The target compound incorporates a sulfanylidene group on the thiadiazole ring, enhancing electron-withdrawing properties compared to the fluorophenyl derivative . This may improve binding affinity to biological targets like kinases or proteases.
  • The mercapto (-SH) group in N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide facilitates hydrogen bonding, critical for carbonic anhydrase inhibition .

Crystallographic Behavior: The fluorophenyl analogue crystallizes in a monoclinic system (space group P2₁/c), with cell parameters a = 9.5061 Å, b = 11.2152 Å, c = 12.7752 Å, and β = 101.823° . Similar methods (SHELX , WinGX ) would resolve the target compound’s structure, likely showing distinct packing due to bulkier phenyl groups.

Synthetic Pathways: The target compound’s synthesis may parallel 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (), involving:

  • Step I : Nucleophilic substitution with hydrazine hydrate.
  • Step II : Cyclization using CS₂/KOH under reflux.

Pharmacological Potential: Thiadiazole-acetamide hybrids are known for antimicrobial and enzyme-inhibitory activities. The target compound’s dual sulfanyl groups may enhance redox-modulating effects compared to simpler analogues .

Research Findings and Data

Crystallographic Insights (Hypothetical Projection)

  • Space Group: Likely monoclinic (P2₁/c) due to similar molecular symmetry.
  • Unit Cell Volume : ~1300–1400 ų, based on fluorophenyl derivative comparisons.

Q & A

Q. How should researchers address discrepancies in biological activity across studies?

  • Methodological Answer : Standardize assays (e.g., CLSI guidelines for antimicrobial testing) and validate cell lines (e.g., ATCC-certified HeLa). Perform meta-analyses to identify confounding variables (e.g., serum concentration in cell culture) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-phenyl-1,3-thiazol-2-yl)-2-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-phenyl-1,3-thiazol-2-yl)-2-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

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